Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
Description
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a synthetic organic compound characterized by a propanoate ester backbone, a 2-chlorophenyl substituent, and a hydrochloride salt. Its molecular formula is C₁₂H₁₆Cl₂NO₂, with a molecular weight of 289.17 g/mol (calculated from structural analogs in and ). The compound is typically produced with high purity (≥99.5%) for pharmaceutical applications, as indicated by its listing under "Pharmacy Grade" on platforms like ECHEMI . The ester group (propan-2-yl) and the 2-chlorophenyl moiety contribute to its lipophilicity, which may influence bioavailability and receptor interactions in drug design.
Properties
IUPAC Name |
propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)16-12(15)7-11(14)9-5-3-4-6-10(9)13;/h3-6,8,11H,7,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPLQXHEOWZNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Amination of β-Keto Esters
β-Keto esters derived from 2-chlorophenylacetic acid undergo reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 60°C for 12 hours, yielding the amino acid precursor with >85% efficiency.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 40–80 | 60 | 87 |
| Reaction Time (h) | 6–24 | 12 | 85 |
| Catalyst Loading | 1–5 mol% | 3 mol% | 89 |
Esterification and Salt Formation
The esterification of 3-amino-3-(2-chlorophenyl)propanoic acid with isopropanol is a critical step. Two primary methodologies are employed: acid-catalyzed Fischer esterification and reactive intermediate coupling .
Acid-Catalyzed Fischer Esterification
In laboratory settings, the precursor acid is refluxed with excess isopropanol in the presence of concentrated hydrochloric acid (HCl) as both catalyst and solvent. The reaction achieves 92% conversion after 8 hours at 80°C.
Mechanism :
$$ \text{RCOOH + (CH}3\text{)}2\text{CHOH} \xrightarrow{\text{HCl}} \text{RCOOCH(CH}3\text{)}2 + \text{H}_2\text{O} $$
Table 2: Fischer Esterification Efficiency
| Isopropanol:Acid Ratio | HCl Concentration (M) | Yield (%) |
|---|---|---|
| 3:1 | 1.0 | 78 |
| 5:1 | 1.5 | 92 |
| 10:1 | 2.0 | 89 |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance reproducibility and safety. The precursor acid and isopropanol are pumped through a titanium reactor at 100°C with a residence time of 30 minutes, achieving 94% yield.
Hydrochloride Salt Formation
The free amine intermediate is treated with gaseous HCl in anhydrous diethyl ether to form the hydrochloride salt. Crystallization is induced by cooling to −20°C, yielding needle-like crystals with 99% purity.
Critical Parameters :
- Solvent Polarity : Ether’s low polarity prevents premature salt dissolution.
- HCl Gas Flow Rate : 0.5 L/min ensures stoichiometric equivalence.
Purification and Characterization
Recrystallization Optimization
The crude product is recrystallized from ethanol/water (4:1 v/v), with iterative cooling cycles to remove residual chlorophenyl derivatives.
Table 3: Recrystallization Efficiency
| Solvent System | Purity Pre-Recrystallization (%) | Purity Post-Recrystallization (%) |
|---|---|---|
| Ethanol/Water | 85 | 99.5 |
| Acetone/Hexane | 83 | 97 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.32 (m, 4H, Ar–H), 4.95 (septet, 1H, OCH(CH₃)₂), 3.21 (dd, 2H, CH₂), 1.25 (d, 6H, CH₃).
- HPLC : Retention time = 6.7 min (C18 column, 90:10 H₂O/ACN).
Industrial Process Design
Modern facilities employ tubular reactors with in-line analytics to monitor esterification in real-time. Key advancements include:
- Automated pH Control : Maintains reaction milieu at pH 1.5–2.0 to prevent side reactions.
- Waste Minimization : Isopropanol is recovered via fractional distillation (98% reuse efficiency).
Comparative Analysis of Methodologies
Table 4: Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 8 hours | 30 minutes |
| Yield | 92% | 94% |
| Catalyst Cost | High (HCl) | Low (recycled HCl) |
| Energy Consumption | 500 kWh/kg | 150 kWh/kg |
Emerging Innovations
Recent patents disclose enzyme-mediated esterification using lipases from Candida antarctica, which operate at 50°C and pH 7.0, eliminating corrosive acid use. Pilot studies show 88% yield with enantiomeric excess >99%.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H17Cl2NO2
- Molecular Weight : 241.713646 g/mol
- CAS Number : 1049758-08-8
The compound contains an amino group and a chlorophenyl group, which contribute to its reactivity and biological activity.
Chemistry
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride serves as an important intermediate in organic synthesis. It can be involved in:
- Synthesis of Complex Molecules : The compound can undergo various reactions, including oxidation, reduction, and substitution, to form more complex organic molecules. For example, it can be oxidized to yield nitroso or nitro derivatives or reduced to produce corresponding alcohols.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of similar compounds possess antimicrobial activities, suggesting that this compound may also have similar effects.
- Anticancer Activity : The compound has been investigated for its antiproliferative effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against HeLa cells, indicating significant anticancer potential .
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development : Its structure allows for modifications that may enhance its efficacy as a drug candidate. Research is ongoing to assess its role in developing new therapeutic agents targeting specific diseases.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of related compounds derived from this compound. The findings indicated that several derivatives exhibited significant antiproliferative activity against various cancer cell lines:
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | 0.69 | HeLa |
| Doxorubicin | 2.29 | HeLa |
This comparison highlights the potential of these derivatives as effective anticancer agents .
Case Study 2: Synthesis and Biological Evaluation
Another research project focused on synthesizing derivatives of this compound through chemoselective reactions. The synthesized compounds were tested for their biological activity:
| Compound Name | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HCT-116 |
| Compound B | 7.5 | MCF-7 |
These results suggest that structural modifications can significantly influence the biological activity of the compounds derived from this compound .
Mechanism of Action
The mechanism of action of Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Propanoate Ester Derivatives
Key Observations :
- Substituent Position : The 2-chlorophenyl group in the target compound introduces steric hindrance near the aromatic ring, which may affect binding to chiral receptors compared to para-substituted analogs (e.g., 4-chlorophenyl) .
- Functional Modifications : Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, reducing lipid solubility but improving aqueous solubility.
Backbone and Functional Group Variations
Table 2: Non-Ester Structural Analogs
Key Observations :
- Carboxylic Acid vs. Ester : The free carboxylic acid () lacks the ester’s hydrolytic stability and may exhibit different pharmacokinetics due to ionization at physiological pH.
- Amine Backbone : The amine derivative () eliminates the ester entirely, reducing steric complexity but increasing basicity, which could alter receptor affinity.
Stereochemical and Enantiomeric Variants
lists enantiomeric pairs such as (3R)- and (3S)-ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride. While the target compound’s stereochemistry is unspecified in available data, chiral centers in analogs significantly influence biological activity. For example:
- Stereoselectivity : The (3R) configuration in related compounds may enhance binding to specific enzymes or receptors compared to (3S) enantiomers .
Biological Activity
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H17Cl2NO2
Molecular Weight: 276.18 g/mol
CAS Number: 1049758-08-8
The compound features an amino group and a chlorophenyl group, which are critical for its biological interactions. The presence of the chlorine atom on the phenyl ring may influence its reactivity and biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. Studies have shown that it possesses significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : The compound has been explored for its anticancer effects, particularly through its interaction with the PI3K signaling pathway, which is crucial in cancer cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- PI3K Pathway Inhibition : The compound selectively inhibits Class I PI3-kinase enzymes, particularly isoforms PI3K-a and -β, which are implicated in various cancers. This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
- Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions with biological macromolecules, facilitating binding to target proteins involved in signaling pathways related to cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of amino acid conjugates, highlighting that compounds similar to this compound exhibited zones of inhibition ranging from 9 to 20 mm against specific bacterial strains .
- Cytotoxicity Against Cancer Cells : Research involving the evaluation of cytotoxic effects on FaDu hypopharyngeal tumor cells demonstrated that derivatives related to this compound showed significant cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting a promising avenue for further development in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Propan-2-yl 3-amino-3-(phenyl)propanoate hydrochloride | Lacks chlorine on phenyl ring | Moderate anticancer activity |
| Propan-2-yl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | Chlorine at para position | Enhanced antimicrobial properties |
| Propan-2-yl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride | Two chlorines on phenyl ring | Increased cytotoxicity against tumor cells |
Q & A
Q. How are interaction studies with biological targets designed to minimize off-target effects?
- Methodological Answer :
- Selectivity Screening : Profile the compound against a panel of 50+ receptors/enzymes (e.g., CEREP panel) at 10 µM to identify off-target binding .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) measures binding enthalpy (ΔH) and entropy (ΔS) to distinguish specific vs. nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
